molecular formula C15H22N2O2 B2422760 benzyl N-[1-(aminomethyl)cyclohexyl]carbamate CAS No. 865453-20-9

benzyl N-[1-(aminomethyl)cyclohexyl]carbamate

Cat. No.: B2422760
CAS No.: 865453-20-9
M. Wt: 262.353
InChI Key: OGMHAOLNNDYFSK-UHFFFAOYSA-N
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Description

Benzyl N-[1-(aminomethyl)cyclohexyl]carbamate, also known as BAMC or NP118809, is a carbamate derivative. It contains a total of 42 bonds, including 20 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate (aliphatic), and 1 primary amine (aliphatic) .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group attached to a carbamate group, which is in turn attached to a cyclohexyl group with an aminomethyl substituent . The molecule has a total of 42 bonds, including 20 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate (aliphatic), and 1 primary amine (aliphatic) .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Model Studies on Alkylation of Cyclohexylamine with Carbohydrate Epoxide : Research by McAuliffe et al. (1997) explored the treatment of 1,6:3,4-Dianhydro-2-O-benzyl-β-D-galactose with cyclohexylamine, leading to various derivatives including a cyclic carbamate. This study contributes to understanding carbamate synthesis and modifications.

  • Mechanochemical Synthesis of Carbamates : Lanzillotto et al. (2015) demonstrated an eco-friendly method for preparing carbamates, including N-methyl-O-benzyl carbamate, via mechanochemistry. This approach enhances reactivity and sustainability in carbamate synthesis.

  • Curtius Rearrangement for Carbamate Synthesis : Gomez-Sanchez and Marco-Contelles (2005) described a one-pot method for synthesizing benzyl N-(1-cyclohex-3-enyl)carbamates, further demonstrating the versatility of carbamate chemistry.

Chemical Properties and Reactions

  • Stereospecific Nickel-Catalyzed Cross-Coupling : Harris et al. (2013) explored the stereospecific coupling of benzylic carbamates, highlighting the control of stereochemistry in organic synthesis.

  • Hydrolysis of Polyurethanes and Model Monocarbamates : Matuszak et al. (1973) investigated the hydrolysis of carbamates and related compounds, providing insight into their stability and reaction mechanisms.

Applications in Synthesis of Complex Molecules

  • Synthesis of Nitrogen-Heterocyclic Compounds : Takigawa et al. (2004) reported a method for creating lactam derivatives from N-benzyl-N-(o-alkenylaryl)carbamate, useful in the synthesis of complex nitrogen-containing compounds.

  • Facile Synthesis of N-Hydroxyureas : Parrish et al. (2005) developed a method for synthesizing N-hydroxyureas from amines and benzyl carbamate, highlighting the functional versatility of carbamates in organic synthesis.

Properties

IUPAC Name

benzyl N-[1-(aminomethyl)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c16-12-15(9-5-2-6-10-15)17-14(18)19-11-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMHAOLNNDYFSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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